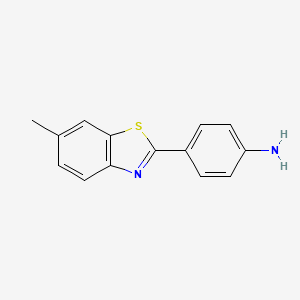

2-(4-Aminophényl)-6-méthylbenzothiazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-phenylbenzothiazoles, including 2-(4-Aminophenyl)-6-methylbenzothiazole, typically involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions. This method allows for the introduction of various substituents on the benzothiazole ring, enabling the exploration of structure-activity relationships and the synthesis of analogs with enhanced biological activities (Mortimer et al., 2006).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including 2-(4-Aminophenyl)-6-methylbenzothiazole, has been characterized through X-ray diffraction studies. These analyses reveal that such compounds can crystallize in different crystal systems, with the presence of various functional groups influencing the overall molecular conformation and the potential for forming intermolecular interactions, which can affect their biological activities (Gul et al., 2020).

Chemical Reactions and Properties

Benzothiazoles undergo various chemical reactions, including N- and C-oxidation, which can significantly influence their biological activities. The introduction of fluorine atoms and the formation of amino acid prodrugs have been investigated to enhance the pharmaceutical properties of these compounds, such as solubility, stability, and bioavailability, without compromising their biological activity (Hutchinson et al., 2002).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, including solubility and stability, are crucial for their formulation and therapeutic application. Prodrug strategies have been employed to address formulation challenges and improve the delivery of these compounds, particularly for parenteral administration (Hutchinson et al., 2002).

Chemical Properties Analysis

The chemical properties of 2-(4-Aminophenyl)-6-methylbenzothiazole, such as reactivity and the ability to form covalent bonds with biological targets, play a significant role in its mechanism of action. Studies have shown that metabolic activation and the formation of reactive intermediates are critical for the antitumor activity of benzothiazole derivatives, highlighting the importance of understanding their chemical behavior in biological systems (Kashiyama et al., 1999).

Applications De Recherche Scientifique

Applications électroniques

Le composé est utilisé dans la préparation de films de polyimide aromatique pour des applications électroniques . Ces films présentent une excellente stabilité thermique, une résistance mécanique, une ténacité, de bonnes propriétés d'isolation électrique, de faibles constantes diélectriques et facteurs de dissipation, ainsi qu'une résistance élevée à la radiation et à l'usure .

Propriétés hydrophobes

Le composé est utilisé dans la synthèse de polyimides qui présentent d'excellentes propriétés hydrophobes . Ces polyimides présentent une haute stabilité thermique et peuvent être transformés en une variété de matériaux, notamment des films, des fibres, des composites à base de fibres de carbone, des plastiques d'ingénierie, des mousses, des membranes poreuses, des revêtements et des vernis .

Synthèse organique

Dans le domaine de la synthèse organique, il sert de réactif précieux facilitant la construction d'un éventail de composés organiques, y compris des hétérocycles et des composés aromatiques polycycliques .

Composés antituberculeux

Le composé est utilisé dans la synthèse de nouveaux composés antituberculeux à base de benzothiazole . Les concentrations inhibitrices des molécules nouvellement synthétisées ont été comparées à celles des médicaments de référence standard, et une meilleure puissance d'inhibition a été trouvée dans les nouveaux dérivés du benzothiazole contre M. tuberculosis .

Chimie verte

Le composé est utilisé dans la synthèse de composés de benzothiazole liés à la chimie verte . La synthèse des benzothiazoles suscite un intérêt considérable en raison de leurs activités biologiques puissantes et significatives et de leur grande valeur pharmaceutique .

Croissance des cheveux

Le composé est utilisé dans la synthèse d'un nouvel inhibiteur de l'ALK5 qui réduit l'inhibition de la croissance induite par le TGF-β dans les cellules de la gaine externe de la racine des cheveux humaines et allonge la phase anagène dans les follicules pileux de souris .

Mécanisme D'action

Target of Action

The primary target of 2-(4-Aminophenyl)-6-methylbenzothiazole, also known as 4-(6-methyl-1,3-benzothiazol-2-yl)aniline, is the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons .

Mode of Action

This compound acts as a potent AhR agonist . Upon binding to AhR, it induces the expression of Cytochrome P450 1A1 (CYP1A1) . This interaction results in the generation of electrophilic reactive species, which form DNA adducts . Additionally, this compound has been found to have membrane perturbing and intracellular modes of action, suggesting it may interact with other cellular components .

Biochemical Pathways

The activation of AhR and the subsequent induction of CYP1A1 lead to the generation of reactive oxygen species . These reactive species can interact with DNA, leading to the formation of DNA adducts . This process can result in cell death by activating apoptotic pathways

Orientations Futures

The future directions in the research of 2-(4-Aminophenyl)-6-methylbenzothiazole could involve further exploration of its antimicrobial properties and potential applications in treating infectious diseases . Additionally, its anticancer activity towards breast cancer cells has been noted, indicating another potential area for future research .

Analyse Biochimique

Biochemical Properties

2-(4-Aminophenyl)-6-methylbenzothiazole plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, specifically cytochrome P450 1A1, which is involved in its biotransformation into active and inactive metabolites . The interaction with cytochrome P450 1A1 leads to the formation of metabolites that can either enhance or inhibit its biological activity. Additionally, 2-(4-Aminophenyl)-6-methylbenzothiazole has been found to interact with aryl hydrocarbon receptors, influencing various signaling pathways .

Cellular Effects

2-(4-Aminophenyl)-6-methylbenzothiazole exhibits significant effects on various types of cells and cellular processes. It has been observed to possess potent antitumor properties, selectively targeting certain human cancer cell lines . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it induces the expression of cytochrome P450 1A1 in sensitive carcinoma cells, leading to cytocidal activity against specific cancer cell lines . Furthermore, 2-(4-Aminophenyl)-6-methylbenzothiazole affects cellular metabolism by altering the levels of key metabolites involved in cell growth and proliferation .

Molecular Mechanism

The molecular mechanism of action of 2-(4-Aminophenyl)-6-methylbenzothiazole involves several key interactions at the molecular level. The compound binds to cytochrome P450 1A1, leading to its biotransformation into active metabolites that exert cytotoxic effects on cancer cells . Additionally, 2-(4-Aminophenyl)-6-methylbenzothiazole has been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, further contributing to its antitumor properties . The compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Aminophenyl)-6-methylbenzothiazole have been observed to change over time. The compound exhibits good stability under various conditions, but its degradation products can influence its long-term effects on cellular function . Studies have shown that the cytotoxic effects of 2-(4-Aminophenyl)-6-methylbenzothiazole persist for several hours after administration, with significant changes in cell viability and function observed over time . Additionally, the compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of 2-(4-Aminophenyl)-6-methylbenzothiazole vary with different dosages in animal models. At lower doses, the compound exhibits selective cytotoxicity against cancer cells with minimal adverse effects on normal tissues . At higher doses, 2-(4-Aminophenyl)-6-methylbenzothiazole can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant antitumor activity without causing severe toxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

2-(4-Aminophenyl)-6-methylbenzothiazole is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes phase I reactions, including oxidation and hydroxylation, leading to the formation of active and inactive metabolites . These metabolites can further undergo phase II reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of 2-(4-Aminophenyl)-6-methylbenzothiazole are crucial for its biological activity and influence its pharmacokinetic properties .

Transport and Distribution

The transport and distribution of 2-(4-Aminophenyl)-6-methylbenzothiazole within cells and tissues are mediated by various transporters and binding proteins . The compound is actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, 2-(4-Aminophenyl)-6-methylbenzothiazole can bind to plasma proteins, affecting its distribution and bioavailability . The compound’s transport and distribution are critical for its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 2-(4-Aminophenyl)-6-methylbenzothiazole plays a significant role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular localization of 2-(4-Aminophenyl)-6-methylbenzothiazole is essential for its interactions with biomolecules and its overall biological activity .

Propriétés

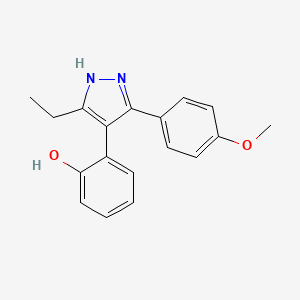

IUPAC Name |

4-(6-methyl-1,3-benzothiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-9-2-7-12-13(8-9)17-14(16-12)10-3-5-11(15)6-4-10/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTJYEIMLZALBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024502 | |

| Record name | Dehydrothio-4-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-(4-aminophenyl)-6-methylbenzothiazole appears as light tan or light orange powder. Solutions have a violet-blue fluorescence. (NTP, 1992) | |

| Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

813 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | SID26667283 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

92-36-4 | |

| Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(4-Aminophenyl)-6-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydrothio-4-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Aminophenyl)-6-methylbenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Aminophenyl)-6-methylbenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-(6-methyl-2-benzothiazolyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dehydrothio-4-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(6-methylbenzothiazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDROTHIO-P-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69UN466K3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

376 to 385 °F (NTP, 1992) | |

| Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

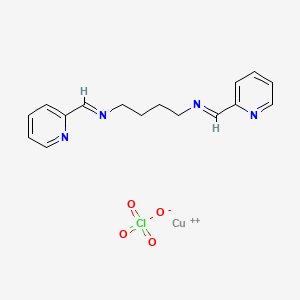

Q1: How does 2-(4-Aminophenyl)-6-methylbenzothiazole interact with its target, and what are the downstream effects?

A1: 2-(4-Aminophenyl)-6-methylbenzothiazole exhibits affinity and specificity for amyloid plaques, a hallmark of Alzheimer's disease []. While the exact mechanism of interaction remains unelaborated in the provided research, this binding characteristic makes it a candidate for development as an imaging agent for amyloid plaques.

Q2: The research mentions using 2-(4-Aminophenyl)-6-methylbenzothiazole as part of a larger complex. What is the purpose of this complexation?

A2: Researchers conjugated 2-(4-Aminophenyl)-6-methylbenzothiazole to a tricarbonyl M(CO)3NNO] chelate (where M = Re, 99Tc, and 99mTc) []. This created a neutral complex designed for potential use in Single-Photon Emission Computed Tomography (SPECT), a nuclear imaging technique. The 99mTc isotope, in particular, is a commonly used radioisotope in SPECT imaging. By linking 2-(4-Aminophenyl)-6-methylbenzothiazole to this chelate, the researchers aimed to create a radiolabeled compound capable of targeting and visualizing amyloid plaques in the brain.

Q3: What are the preliminary findings regarding the biodistribution of the 2-(4-Aminophenyl)-6-methylbenzothiazole complex?

A3: Initial biodistribution studies of the 99mTc-labeled complex showed relatively low brain uptake, rapid clearance from both the brain and blood, and promising in vivo stability []. While the low brain uptake needs to be addressed in future research, the fast clearance and stability are encouraging properties for a potential imaging agent, minimizing background signal and potential for long-term accumulation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

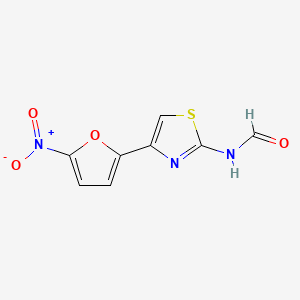

![8-(9-methyl-5H-pyrimido[5,4-b]indol-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1219360.png)

![4-nitro-N-[2-(pyridin-2-yldisulfanyl)ethyl]-2,1,3-benzoxadiazol-7-amine](/img/structure/B1219365.png)

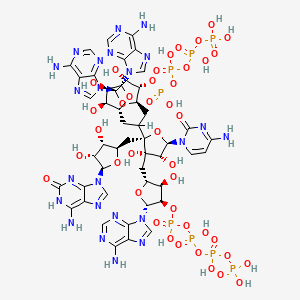

![(4aR,4bS,6aS,6bR,10aR,11aS,11bR)-6b-acetyl-4a,6a,13-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b-dodecahydro-3H-indeno[2,1-a]phenanthren-2-one;(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1219369.png)

![4-[4-[4-[5-[5-amino-3-(2-aminopropanoylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-N-[3-[4-(4-aminobutylamino)butylamino]propyl]benzamide](/img/structure/B1219370.png)